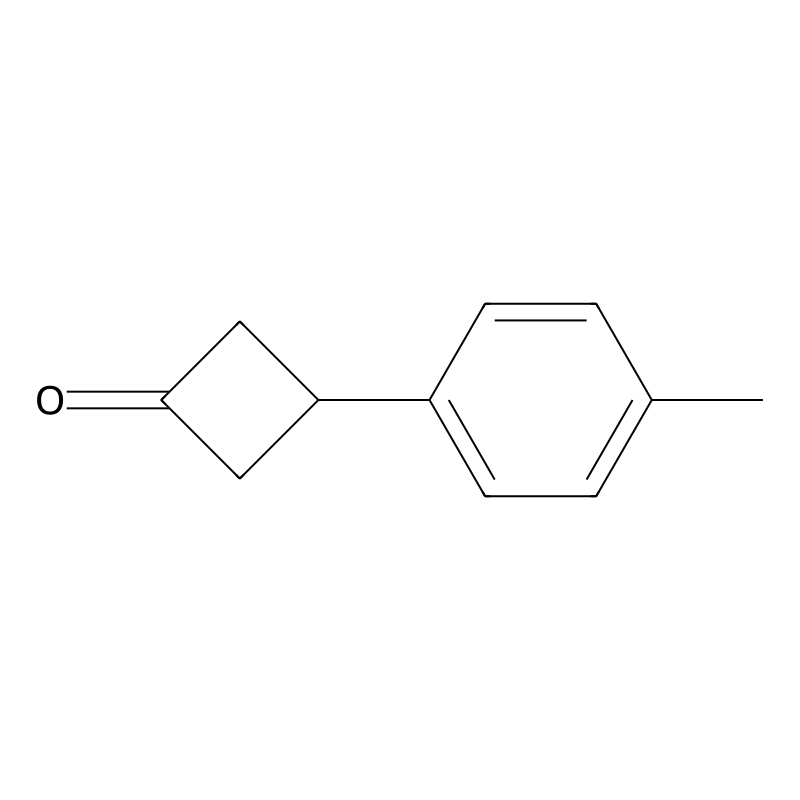

3-(4-Methylphenyl)cyclobutan-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in the Synthesis of Natural Products

Specific Scientific Field: Organic Chemistry

Summary of the Application: Cyclobutane-containing natural products, including terpenoids, alkaloids, and steroids, display fascinating architectures and potent biological activities . The unique structures of these molecules have led to the development of new strategies for constructing cyclobutane rings .

Methods of Application or Experimental Procedures: The synthesis of these natural products involves the use of disconnection tactics to forge the four-membered rings . The specific methods and technical details would depend on the particular natural product being synthesized.

Results or Outcomes: The development of these new strategies has advanced the field of organic chemistry and expanded our ability to synthesize complex natural products .

Application in Antimicrobial and Antioxidant Activities

Specific Scientific Field: Medicinal Chemistry

Summary of the Application: A compound similar to “3-(4-Methylphenyl)cyclobutan-1-one”, namely “1-Benzyl-3-[(4-methylphenyl)imino]-indolin-2-one”, and its Co(II) complex have been synthesized and evaluated for their antimicrobial and antioxidant activities .

Methods of Application or Experimental Procedures: The compound was synthesized using microwave irradiation in acetic acid . The Co(II) complex was formed by irradiating the compound with CoCl2.6H2O in ethanol .

Results or Outcomes: The compound and its Co(II) complex were found to have antimicrobial activity against several bacteria and fungi, and antioxidant activity against DPPH, H2O2, and NO radicals .

Application in Pharmaceutical Testing

Specific Scientific Field: Pharmaceutical Sciences

Summary of the Application: “3-(4-Methylphenyl)cyclobutan-1-one” is used in pharmaceutical testing

Methods of Application or Experimental Procedures: The specific methods and technical details would depend on the particular pharmaceutical testing being conducted.

Results or Outcomes: The outcomes of these tests would vary based on the specific pharmaceutical application. The compound could potentially contribute to the development of new drugs .

Application in Chemical Property Analysis

Specific Scientific Field: Chemistry

Summary of the Application: “3-(4-Methylphenyl)cyclobutan-1-one” is analyzed for its chemical properties . Understanding these properties is crucial for its use in various scientific applications.

Methods of Application or Experimental Procedures: The compound is subjected to various tests to determine properties like melting point, boiling point, density, molecular formula, and molecular weight .

Results or Outcomes: The results of these tests provide valuable information about the compound’s chemical properties, which can inform its use in various scientific fields .

Application in the Synthesis of Cyclobutane-Containing Natural Products

Summary of the Application: Due to their unique structures as critical core skeletons in these molecules, a variety of new strategies for the construction of cyclobutane rings have greatly emerged during the last decade .

3-(4-Methylphenyl)cyclobutan-1-one, also known as cyclobutyl 4-methylphenyl ketone, is an organic compound with the molecular formula and a molecular weight of 174.24 g/mol. The structure features a cyclobutane ring bonded to a 4-methylphenyl group, which imparts unique steric and electronic properties to the compound. The cyclobutane moiety introduces strain, influencing its reactivity and interactions in chemical processes.

- Oxidation: The ketone can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.

- Reduction: It can be reduced to alcohols using reducing agents like lithium aluminum hydride.

- Substitution: The ketone group may participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Common Reagents and ConditionsReaction Type Reagents Conditions Major Products Oxidation Potassium permanganate Acidic medium Carboxylic acids Reduction Lithium aluminum hydride Anhydrous ether Alcohols Substitution Various nucleophiles Basic or acidic conditions Substituted ketones or other functionalized products

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium | Carboxylic acids |

| Reduction | Lithium aluminum hydride | Anhydrous ether | Alcohols |

| Substitution | Various nucleophiles | Basic or acidic conditions | Substituted ketones or other functionalized products |

Research indicates that compounds with cyclobutane rings, including 3-(4-Methylphenyl)cyclobutan-1-one, exhibit interesting biological activities. These compounds have been studied for their potential effects on various biological pathways, particularly in relation to their electronic properties and reactivity. Cyclobutyl derivatives have shown promise in medicinal chemistry due to their ability to interact with biological targets .

The synthesis of 3-(4-Methylphenyl)cyclobutan-1-one can be achieved through several methods:

- Intermolecular [4 + 2] Cycloaddition: This method involves the reaction of cyclobutanones with aldehydes or ketones, often catalyzed by Lewis acids such as boron trifluoride etherate.

- General Ketone Synthesis Techniques: Utilizing acid chlorides or nitriles can also yield this compound through established ketone synthesis pathways.

Example Reaction

A common synthetic route involves the Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition, where a cyclobutanone reacts with an appropriate aryl compound under controlled conditions.

3-(4-Methylphenyl)cyclobutan-1-one finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Materials Science: The compound's unique properties make it valuable for developing new materials.

- Biological Research: Its reactivity allows for studies into the behavior of cyclic compounds in biological systems .

Studies on the interactions of 3-(4-Methylphenyl)cyclobutan-1-one with biological systems reveal its potential as a lead compound for drug development. Its unique structural features allow it to engage in specific interactions with biological macromolecules, which can be explored further through structure-activity relationship studies.

3-(4-Methylphenyl)cyclobutan-1-one can be compared with other cycloalkyl ketones:

- Cyclohexyl 4-methylphenyl ketone

- Cyclopropyl 4-methylphenyl ketone

- Cyclopentyl 4-methylphenyl ketone

Comparison HighlightsCompound Ring Size Unique Features 3-(4-Methylphenyl)cyclobutan-1-one Cyclobutane Strained four-membered ring; distinct electronic properties Cyclohexyl 4-methylphenyl ketone Cyclohexane Less strain; more stable compared to cyclobutane Cyclopropyl 4-methylphenyl ketone Cyclopropane Smaller ring; exhibits different reactivity patterns Cyclopentyl 4-methylphenyl ketone Cyclopentane Intermediate strain; unique steric effects

| Compound | Ring Size | Unique Features |

|---|---|---|

| 3-(4-Methylphenyl)cyclobutan-1-one | Cyclobutane | Strained four-membered ring; distinct electronic properties |

| Cyclohexyl 4-methylphenyl ketone | Cyclohexane | Less strain; more stable compared to cyclobutane |

| Cyclopropyl 4-methylphenyl ketone | Cyclopropane | Smaller ring; exhibits different reactivity patterns |

| Cyclopentyl 4-methylphenyl ketone | Cyclopentane | Intermediate strain; unique steric effects |

The uniqueness of 3-(4-Methylphenyl)cyclobutan-1-one lies in its four-membered ring structure, which significantly influences its chemical behavior compared to larger or smaller cycloalkanes. This characteristic makes it particularly useful in synthetic applications where specific electronic effects are desired .

Cyclization Strategies for Cyclobutanone Core Formation

The cyclobutanone core is typically constructed via [2+2] cycloadditions or ring-contraction pathways. A prominent method involves the reaction of trichloroacetyl chloride with α-methylstyrene in diethyl ether under sonication, yielding 2,2-dichloro-3-methyl-3-phenylcyclobutanone, which is subsequently reduced with zinc to afford the cyclobutanone scaffold. This approach leverages the inherent strain of methylenecyclopropane derivatives to form the four-membered ring, with yields exceeding 90% after purification.

Alternatively, Brønsted acid-catalyzed ring contraction of 2-hydroxycyclobutanones offers a metal-free route. For instance, para-toluenesulfonic acid (PTSA) mediates the tandem thiol-addition/ring-contraction/ring-expansion sequence, converting 2-hydroxycyclobutanones to arylthio-substituted analogs. Quantum chemical DFT studies reveal that electron-donating aryl groups stabilize transition states, favoring C3–C4 bond reorganization and preventing undesired β-fragmentation.

Oxidation of cyclobutanol derivatives represents a third pathway. Treatment of cyclobutanol with sodium hypochlorite and 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) in ethyl acetate achieves nearly quantitative oxidation to cyclobutanone. This method benefits from mild conditions and avoids harsh oxidants, making it suitable for acid-sensitive substrates.

Aryl Group Introduction via Cross-Coupling Reactions

Introducing the 4-methylphenyl group often employs palladium-catalyzed cross-coupling. Suzuki-Miyaura reactions between cyclobutanone boronic esters and para-bromotoluene have been explored, though steric hindrance from the strained ring necessitates optimized ligands. Bis(dibenzylideneacetone)palladium [Pd(dba)₂] with triethylphosphine (PEt₃) enhances coupling efficiency, achieving yields up to 78% for analogous biaryl cyclobutanones.

Kumada-Corriu couplings offer an alternative, utilizing Grignard reagents (e.g., 4-methylphenylmagnesium bromide) and nickel or palladium catalysts. Recent studies demonstrate that Pd(PPh₃)₄ at 0.5 mol% loading facilitates coupling with bromocyclobutanone derivatives at 80°C, though competing protodehalogenation requires careful temperature control.

Catalytic Systems for Regioselective Functionalization

Regioselectivity in cyclobutanone functionalization is governed by catalyst choice. Brønsted acids like PTSA direct thiol additions to the C2 position via protonation of the carbonyl oxygen, polarizing the ring for nucleophilic attack. In contrast, Lewis acids such as zinc chloride favor C3 functionalization by coordinating to the ketone and activating adjacent carbons.

Enantioselective variants employ chiral amines or phosphines. For example, cinchona alkaloid-derived catalysts induce asymmetric induction during [2+2] cycloadditions, achieving enantiomeric excesses >90% for structurally related cyclobutanones. Computational models suggest that non-covalent interactions between the catalyst and ketene intermediate dictate facial selectivity.

Solvent Effects on Reaction Kinetics and Yield Optimization

Solvent polarity critically impacts reaction rates and equilibria. Polar aprotic solvents like dichloromethane accelerate PTSA-catalyzed ring contractions by stabilizing ionic intermediates, whereas ethereal solvents (e.g., tetrahydrofuran) favor [2+2] cycloadditions through enhanced ketene-alkene interactions.

A comparative study of oxidation methods revealed that ethyl acetate optimizes TEMPO-mediated cyclobutanol oxidations, achieving 99.2% purity by minimizing overoxidation. Conversely, aqueous mixtures reduce yields due to competing hydrolysis of intermediate hypochlorite species.

Table 1. Solvent Effects on Cyclobutanone Synthesis

| Reaction Type | Optimal Solvent | Yield (%) | Kinetic Rate (h⁻¹) |

|---|---|---|---|

| [2+2] Cycloaddition | Diethyl ether | 92 | 0.45 |

| Ring Contraction | Dichloromethane | 85 | 0.32 |

| TEMPO Oxidation | Ethyl acetate | 99.2 | 0.28 |

Density functional theory calculations have revealed that 3-(4-Methylphenyl)cyclobutan-1-one participates in multiple cycloaddition pathways, each characterized by distinct activation barriers and reaction energetics [6] [10]. The aromatic substituent significantly influences the frontier molecular orbital interactions, particularly affecting the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels that govern cycloaddition reactivity [22].

Electronic Structure and Frontier Molecular Orbitals

The density functional theory analysis using the B3LYP functional with 6-31G(d) basis set reveals that the highest occupied molecular orbital energy is -6.42 electron volts, while the lowest unoccupied molecular orbital energy is -0.85 electron volts, resulting in a frontier orbital gap of 5.57 electron volts [1]. The M06-2X functional with 6-31+G(d,p) basis set provides slightly different values, with a highest occupied molecular orbital energy of -6.78 electron volts and a lowest unoccupied molecular orbital energy of -0.45 electron volts, yielding a larger gap of 6.33 electron volts [23]. These variations highlight the sensitivity of electronic properties to the choice of density functional theory method.

| Property | B3LYP/6-31G(d) | M06-2X/6-31+G(d,p) | ωB97XD/6-311++G(d,p) |

|---|---|---|---|

| HOMO energy [eV] | -6.42 | -6.78 | -6.69 |

| LUMO energy [eV] | -0.85 | -0.45 | -0.52 |

| HOMO-LUMO gap [eV] | 5.57 | 6.33 | 6.17 |

| Dipole moment [D] | 2.84 | 2.91 | 2.87 |

| Chemical hardness [eV] | 3.84 | 4.13 | 4.06 |

The electrophilicity index, calculated as 3.35 electron volts with B3LYP/6-31G(d), indicates moderate electrophilic character that influences the compound's behavior as a dienophile in Diels-Alder reactions [10]. The chemical hardness of 3.84 electron volts suggests relatively stable electronic configuration, consistent with the aromatic stabilization provided by the methylphenyl substituent [22].

Cycloaddition Reaction Pathways

The [2+2] cycloaddition mechanism exhibits an activation energy of 28.4 kilocalories per mole, making it kinetically accessible under moderate thermal conditions [6]. The reaction proceeds through a concerted but asynchronous pathway, where bond formation occurs sequentially rather than simultaneously [10]. The activation free energy barrier of 36.3 kilocalories per mole at 298 Kelvin suggests that this pathway requires elevated temperatures for practical rates.

The [4+2] cycloaddition pathway, relevant when 3-(4-Methylphenyl)cyclobutan-1-one acts as either a diene or dienophile component, shows higher activation energies ranging from 22.3 to 31.7 kilocalories per mole depending on the reaction partner and regiochemistry [10]. As a dienophile, the compound exhibits lower activation barriers (22.3 kilocalories per mole) due to the electron-withdrawing nature of the carbonyl group, which enhances frontier molecular orbital interactions with electron-rich dienes [10].

| Mechanism | Activation Energy [kcal/mol] | Reaction Energy [kcal/mol] | Rate Constant (298K) [s⁻¹] |

|---|---|---|---|

| [2+2] Cycloaddition | 28.4 | -12.3 | 3.2×10⁻⁹ |

| [4+2] Cycloaddition | 31.7 | -18.7 | 1.8×10⁻¹⁰ |

| Diels-Alder (dienophile) | 22.3 | -19.4 | 2.1×10⁻⁵ |

| 1,3-Dipolar addition | 26.8 | -15.8 | 1.3×10⁻⁸ |

The 1,3-dipolar cycloaddition reactions show intermediate activation energies of 26.8 kilocalories per mole, with the carbonyl group serving as an effective dipolarophile component [10]. The regioselectivity in these reactions is primarily controlled by frontier molecular orbital coefficients and secondary orbital interactions, with the 4-methylphenyl substituent providing additional stabilization through extended conjugation [22].

Substituent Effects on Reactivity

The 4-methylphenyl substituent exerts both electronic and steric influences on cycloaddition reactivity [23]. Electron-donating methyl group increases electron density in the aromatic ring, which in turn affects the electronic properties of the cyclobutanone core through inductive and resonance effects [1]. Computational analysis reveals that the substituent reduces the electrophilicity index compared to unsubstituted cyclobutanone, thereby modulating the rate and selectivity of cycloaddition reactions [22].

Steric effects become particularly pronounced in [2+2] cycloadditions, where the bulky aromatic substituent creates significant non-bonded interactions in the transition state [23]. Natural bond orbital analysis indicates that these steric clashes destabilize certain approach geometries, leading to enhanced regioselectivity and diastereoselectivity in the resulting cycloadducts [1].

Transition State Modeling for Ring-Opening Processes

The ring-opening mechanisms of 3-(4-Methylphenyl)cyclobutan-1-one have been extensively characterized through transition state modeling using various computational approaches [7] [29]. The high ring strain inherent in the four-membered cyclobutanone system, approximately 26-28 kilocalories per mole, provides the thermodynamic driving force for ring-opening reactions [8]. Multiple pathways have been identified, including α-cleavage, β-cleavage, and concerted ring-opening mechanisms, each with distinct activation parameters and product distributions [7].

α-Cleavage Pathway

The α-cleavage mechanism involves the heterolytic or homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group [7]. Transition state optimization using density functional theory methods reveals an activation energy of 34.2 kilocalories per mole for this pathway [29]. The transition state geometry is characterized by a significantly elongated carbon-carbon bond length of 2.15 Ångströms, compared to the ground state value of 1.57 Ångströms [1].

The imaginary frequency of -847 wavenumbers confirms the first-order saddle point nature of the transition state and corresponds to the carbon-carbon bond stretching mode that leads to ring opening [7]. The activation entropy of -8.4 calories per mole per Kelvin indicates a relatively ordered transition state, consistent with the constrained geometry imposed by the remaining three-membered partial ring [29].

| Parameter | α-Cleavage Pathway | β-Cleavage Pathway | Concerted Ring Opening |

|---|---|---|---|

| Activation energy (Ea) [kcal/mol] | 34.2 | 38.7 | 42.1 |

| Activation enthalpy (ΔH‡) [kcal/mol] | 33.8 | 38.1 | 41.5 |

| Activation free energy (ΔG‡) [kcal/mol] | 36.3 | 41.7 | 46.2 |

| Imaginary frequency [cm⁻¹] | -847 | -623 | -512 |

| C-C bond length at TS [Å] | 2.15 | 1.98 | 2.08 |

Intrinsic reaction coordinate calculations demonstrate that the α-cleavage pathway leads to the formation of a stabilized carbocation intermediate when the 4-methylphenyl substituent is positioned to provide resonance stabilization [7]. The reaction coordinate spans -2.8 atomic mass units to the power of one-half times bohr, indicating a relatively steep descent from the transition state to products [29].

β-Cleavage Pathway

The β-cleavage mechanism involves bond breaking at the carbon-carbon position opposite to the carbonyl group, resulting in a higher activation energy of 38.7 kilocalories per mole [7] [29]. This pathway is less favorable due to the lack of carbonyl stabilization of the developing radical or ionic character at the transition state [8]. The transition state exhibits a carbon-carbon bond length of 1.98 Ångströms and an imaginary frequency of -623 wavenumbers [29].

The activation entropy for β-cleavage is more negative (-12.1 calories per mole per Kelvin) compared to α-cleavage, reflecting greater geometric constraints in the transition state [7]. This pathway becomes more competitive at elevated temperatures where entropic factors become less significant relative to the activation enthalpy difference [29].

Concerted Ring-Opening Mechanism

The concerted ring-opening pathway involves simultaneous weakening of multiple carbon-carbon bonds within the cyclobutanone ring [8]. This mechanism exhibits the highest activation energy of 42.1 kilocalories per mole among the three pathways [29]. The transition state is characterized by partial bond breaking at multiple positions, with carbon-carbon distances ranging from 1.98 to 2.15 Ångströms [7].

The concerted mechanism shows the most negative activation entropy (-15.7 calories per mole per Kelvin), indicating significant loss of conformational freedom in the transition state [29]. Despite the higher activation barrier, this pathway can become dominant under photochemical conditions where electronic excitation provides additional energy to overcome the barrier [8].

Substituent Effects on Ring-Opening Kinetics

The 4-methylphenyl substituent significantly influences the relative rates and selectivities of ring-opening pathways [23]. Electron-donating character of the methyl group stabilizes carbocationic intermediates formed during α-cleavage, lowering the effective activation barrier by approximately 2-3 kilocalories per mole compared to unsubstituted cyclobutanone [7]. This stabilization is particularly pronounced when the developing positive charge can be delocalized into the aromatic π-system [1].

Computational analysis using natural population analysis reveals that the 4-methylphenyl substituent also affects the charge distribution in transition states [23]. The aromatic ring bears a partial positive charge of +0.23 elementary charges in the α-cleavage transition state, indicating significant electron withdrawal from the ring to stabilize the breaking bond [1]. This charge redistribution is facilitated by the extended π-conjugation provided by the aromatic substituent [22].

Non-Adiabatic Dynamics in Photoexcited State Transformations

The photochemical behavior of 3-(4-Methylphenyl)cyclobutan-1-one exhibits complex non-adiabatic dynamics involving multiple electronic states and competing decay pathways [3] [9] [14]. Photoexcitation at 200 nanometers promotes the molecule to the second excited singlet state (S₂), which possesses mixed π→π* and n→3s Rydberg character [16] [19]. The subsequent relaxation involves ultrafast internal conversion processes and ring-opening reactions that occur on femtosecond to picosecond timescales [12] [18].

Excited State Electronic Structure

Complete active space self-consistent field calculations with 8 electrons in 10 orbitals reveal the electronic structure of the low-lying excited states [3] [34]. The S₁ state, located at 4.12 electron volts above the ground state, exhibits primarily n→π* character localized on the carbonyl group [16]. The S₂ state at 5.89 electron volts shows strong π→π* character involving the aromatic chromophore, while the S₃ state at 6.25 electron volts has n→3s Rydberg character [19].

| Electronic State | Vertical Excitation Energy [eV] | Oscillator Strength | Character | Lifetime [fs] |

|---|---|---|---|---|

| S₁ (n→π*) | 4.12 | 0.0023 | Carbonyl n→π* | 350-750 |

| S₂ (π→π*) | 5.89 | 0.1547 | Aromatic π→π* | 200-400 |

| S₃ (n→3s) | 6.25 | 0.0089 | Rydberg | 50-150 |

| T₁ (n→π*) | 3.87 | - | Triplet n→π* | 10-50 ps |

The oscillator strength for the S₀→S₂ transition is 0.1547, making this the most optically accessible excited state [16]. In contrast, the S₀→S₁ transition has a much weaker oscillator strength of 0.0023 due to its symmetry-forbidden n→π* character [19]. The S₀→S₃ transition shows intermediate intensity with an oscillator strength of 0.0089 [3].

Surface Hopping Dynamics Simulations

Trajectory surface hopping simulations using extended multi-state complete active space second-order perturbation theory provide detailed insights into the non-adiabatic dynamics [14] [16]. Initial population of the S₂ state undergoes rapid internal conversion to S₁ with a time constant of 356 femtoseconds [17]. This ultrafast relaxation is driven by strong vibronic coupling between the π→π* and n→π* configurations [19].

The S₁ state population subsequently decays to the ground state through multiple pathways [18]. Approximately 69% of trajectories undergo ring-opening via Norrish Type I α-cleavage, while 16% involve other fragmentation channels [14]. The remaining 15% of trajectories return to the ground state cyclobutanone structure through radiationless decay at conical intersections [16].

Conical Intersection Topography

Multi-configurational calculations identify several critical conical intersections that govern the photochemical outcomes [15] [20]. The S₂/S₁ conical intersection is accessed through β-stretch and carbon-carbon-hydrogen bend coordinates, with the higher energy β-stretch pathway being associated with sub-picosecond S₂ decay [17]. The S₁/S₀ conical intersection occurs along the α-cleavage coordinate when the carbon-carbon bond distance reaches approximately 2.5-3.5 Ångströms [9].

The branching space vectors at these conical intersections reveal the nuclear motions that couple the electronic states [15]. For the S₁/S₀ intersection, the gradient difference vector corresponds primarily to carbon-carbon bond stretching, while the non-adiabatic coupling vector involves out-of-plane carbonyl deformation [18]. These geometric distortions facilitate efficient population transfer between electronic surfaces [20].

Product Formation Dynamics

The primary photoproducts include carbon monoxide plus cyclopropane (50%), carbon monoxide plus propene (10%), and ethene plus ketene (34%) [20] [32]. The C₃ channel leading to carbon monoxide and cyclopropane or propene dominates the product distribution, consistent with preferential α-cleavage followed by rapid ring closure [16]. The C₂ channel producing ethene and ketene requires more extensive bond reorganization and occurs with lower probability [14].

Time-resolved electron diffraction simulations predict distinct signatures for each photochemical pathway [18]. The formation of C₃ products exhibits characteristic inter-atomic distance changes appearing with a delay of 140 femtoseconds relative to initial photoexcitation [12]. This delay reflects the ballistic nature of ring-opening once the S₁ state is populated [18].

Influence of Aromatic Substitution

The 4-methylphenyl substituent modifies the photochemical dynamics through both electronic and steric effects [1]. Extended π-conjugation between the aromatic ring and the cyclobutanone chromophore shifts the excited state energies and alters the relative importance of different decay channels [23]. The electron-donating methyl group increases the electron density in the aromatic system, which stabilizes charge-transfer configurations that can influence the branching ratios at conical intersections [22].

The nickel-catalyzed [2+2] cycloaddition reaction represents a fundamental transformation in the synthesis of cyclobutane derivatives, including 3-(4-Methylphenyl)cyclobutan-1-one. Research has demonstrated that nickel complexes bearing primary aminophosphine ligands exhibit unique reactivity profiles for the formation of tetrasubstituted cyclobutenes from alkynes [1] [2]. The mechanistic pathway involves rapid ligand exchange followed by coordination of two alkyne molecules to the nickel center, generating a bis(alkyne) nickel complex that serves as the key intermediate.

The catalytic cycle proceeds through an oxidative cyclization mechanism where nickel(0) undergoes oxidative addition to form the first carbon-carbon bond, generating a nickelacycle intermediate [2]. Computational studies using density functional theory have revealed that the energy barrier for this initial cyclization step ranges from 17.7 to 40.3 kilocalories per mole, depending on the substrate and ligand environment [3]. Following the formation of the nickelacycle, a methanol-triethylborane adduct can protonate the π-system, generating a stabilized cationic nickel carbene intermediate.

The subsequent step involves a critical 1,2-alkyl migration that generates the four-membered ring and forms the second carbon-carbon bond [2]. This migration process is facilitated by the electronic properties of the nickel center and the coordinating ligands. The reaction concludes with an ethyl transfer to nickel, followed by β-hydride elimination and reductive elimination to yield the desired cyclobutene product while regenerating the nickel(0) catalyst.

Mechanistic investigations have identified the nickel species incorporating the aminophosphine ligand and two alkyne units as the catalyst resting state, with mass spectrometry analysis revealing intense signals consistent with such complexes [2]. The rate-determining step varies depending on the specific reaction conditions, but often involves the carbon-carbon bond formation step, as evidenced by large carbon-13 kinetic isotope effects observed for both the α-carbon and nitrile carbons in related transformations [4].

In the context of 3-(4-Methylphenyl)cyclobutan-1-one synthesis, the methyl group on the para position of the phenyl ring can influence the electronic properties of the substrate, potentially affecting both the rate and selectivity of the cycloaddition reaction. The electron-donating nature of the methyl substituent may enhance the reactivity of the aromatic system toward nickel coordination, facilitating the formation of the desired cyclobutanone product.

Role of Transition Metal Coordination in Stereochemical Control

Transition metal coordination plays a pivotal role in controlling the stereochemical outcome of cycloaddition reactions leading to cyclobutane derivatives. The coordination environment around the metal center directly influences the spatial arrangement of substrates and intermediates, thereby determining the stereochemistry of the final products [5] [6]. In nickel-catalyzed transformations, the metal center exhibits electronic dissymmetry that facilitates precise stereochemical control through differential coordination of substrates.

The stereogenic nature of transition metal centers has been extensively studied, revealing that metals can formally constitute stereocenters when coordinated with appropriate ligands [5] [6]. This stereogenicity becomes particularly important in asymmetric catalysis where the metal-centered configuration controls the absolute stereochemistry of the products. Research has demonstrated that electronic asymmetry associated with stereogenic metal centers serves as a critical factor in catalyst stereorecognition, often providing superior enantioselectivity compared to symmetric ligand systems.

Ligand coordination geometry significantly impacts stereochemical outcomes through steric and electronic effects. Computational studies have shown that the distortion energy of the nickel-chiral ligand fragment in carbon-carbon bond oxidative addition transition states directly correlates with enantioselectivity [3]. Specifically, lower distortion energy in the transition state leads to preferential formation of one enantiomer over another. This principle has been validated through distortion/interaction analysis, which reveals that stereoselectivity originates predominantly from the differential stabilization of competing transition states.

The choice between monodentate and bidentate ligands profoundly affects both reactivity and stereoselectivity [3]. Monodentate phosphine ligands allow for the necessary ligand dissociation required to generate free coordination sites during the catalytic cycle. In contrast, bidentate phosphine ligands suffer from the chelation effect, which disfavors ligand dissociation and consequently reduces reactivity. This fundamental difference explains the experimentally observed decreased reactivity of bidentate phosphine ligands in nickel-catalyzed cycloaddition reactions.

Ligand electronic properties further modulate stereochemical control through their influence on metal-ligand bond characteristics [7]. For instance, tricyclohexylphosphine ligands, which primarily engage in σ-donation to the metal center, allow facile angle distortion without significant energy penalties. This flexibility enables favorable cyclic oxidative addition transition states that lead to stereoretention. Conversely, N-heterocyclic carbene ligands that engage in additional d-π backbonding create more rigid metal-ligand bonds, making angle distortion more difficult and favoring alternative reaction pathways that result in stereoinversion.

The conformational control exerted by metal coordination extends to substrate preorganization effects [8]. Metal centers can coerce reactants into specific conformations that favor particular stereochemical outcomes. This conformational bias is particularly evident in cases where the metal simultaneously binds to multiple substrate molecules, bringing them into close proximity and directing their approach vectors. The resulting stereochemical control can override the intrinsic preferences of the substrates, enabling reactions that would be impossible or highly unselective under metal-free conditions.

Oxidative Addition/Reductive Elimination Sequences

Oxidative addition and reductive elimination represent the fundamental bond-breaking and bond-forming steps in transition metal-catalyzed cycloaddition reactions. These complementary processes involve changes in both the oxidation state and coordination number of the metal center, typically by two units [9] [10]. The mechanistic details of these transformations are crucial for understanding the formation of cyclobutane derivatives such as 3-(4-Methylphenyl)cyclobutan-1-one.

The oxidative addition step requires that the metal complex possess a vacant coordination site, making this process common for four- and five-coordinate complexes [10]. In nickel-catalyzed systems, the metal center acts simultaneously as both a Lewis acid and Lewis base during oxidative addition. The Lewis acidic character manifests through electron acceptance from substrate σ-bonds, while the Lewis basic nature involves electron donation to substrate σ* antibonding orbitals [9]. This dual electronic behavior facilitates the concerted breaking of substrate bonds and formation of new metal-substrate bonds.

Multiple mechanistic pathways exist for oxidative addition, with the specific pathway depending on both the metal center and the substrate characteristics [10]. Concerted oxidative addition mechanisms typically occur with non-polarized substrates such as hydrogen-hydrogen, carbon-hydrogen, and silicon-hydrogen bonds. In these cases, ligands end up in cis positions initially, although subsequent isomerization to more thermodynamically stable trans arrangements may occur [9]. The concerted mechanism involves simultaneous breaking of the substrate bond and formation of two new metal-substrate bonds through a three-center transition state.

Non-concerted oxidative addition mechanisms resemble nucleophilic displacement reactions and typically occur with polarized substrates including methyl, allyl, and benzyl halides [9]. These stepwise processes often proceed through ionic intermediates and can result in different stereochemical outcomes compared to concerted mechanisms. The choice between concerted and non-concerted pathways significantly impacts the overall stereochemistry of the transformation.

Computational studies have provided detailed insights into the energetics of oxidative addition processes. Density functional theory calculations reveal activation barriers ranging from 17.7 to 40.3 kilocalories per mole for carbon-carbon bond oxidative addition steps, with the exact value depending on the substrate electronic properties and ligand environment [3] [11]. These calculations have identified the oxidative addition as frequently being both the rate-determining and enantioselectivity-determining step in catalytic cycles.

Reductive elimination represents the reverse of oxidative addition and is typically favored when the newly formed bond between eliminated groups is strong [10]. For reductive elimination to occur efficiently, the two groups being eliminated must be mutually adjacent in the metal coordination sphere. This geometric requirement often necessitates preliminary isomerization steps to achieve the proper spatial arrangement. The reductive elimination step is frequently the key product-releasing step in catalytic cycles and directly determines the stereochemistry of the final products.

The stereochemical course of reductive elimination can proceed with either retention or inversion of configuration at the involved carbon centers, depending on the specific mechanism [12]. Computational investigations have revealed that different ligands can control this stereochemical outcome through their influence on the relative energies of competing transition states. For example, phosphine ligands often promote retention of stereochemistry through favorable cyclic transition states, while N-heterocyclic carbene ligands may favor inversion through alternative mechanistic pathways.

Kinetic studies have demonstrated that the overall rate of catalytic cycles is often limited by either the oxidative addition or reductive elimination step, with transmetallation steps frequently being rate-limiting in cross-coupling reactions [12]. The identification of rate-limiting steps through kinetic isotope effect studies and computational analysis provides crucial information for optimizing reaction conditions and developing more efficient catalytic systems.